molecular formula C13H17NO3 B592341 Tert-butyl 6-hydroxyindoline-1-carboxylate CAS No. 957204-30-7

Tert-butyl 6-hydroxyindoline-1-carboxylate

Cat. No. B592341
CAS RN: 957204-30-7
M. Wt: 235.283
InChI Key: SXNCTPYZLPTVSQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxyindoline-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is an N-substituted indoline derivative .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-hydroxyindoline-1-carboxylate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Tert-butyl indoline-1-carboxylate, a related compound, is used as a reactant in various chemical reactions. For instance, it is used in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Tert-butyl 6-hydroxyindoline-1-carboxylate and similar compounds are used in various synthesis and chemical transformation processes. For example, Padwa, Brodney, and Lynch (2003) discussed the preparation and Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound (Padwa, Brodney & Lynch, 2003).
  • In another study, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate was used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, highlighting its utility in selective oxidation processes (Shen et al., 2012).

Synthesis of Antitumor Antibiotic Derivatives

  • Compounds structurally similar to tert-butyl 6-hydroxyindoline-1-carboxylate have been synthesized for studies related to antitumor antibiotics. Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Crystal Structure Analysis

  • The crystal structure of compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has been studied, which provides insights into molecular packing and hydrogen bonding, contributing to a deeper understanding of such compounds' chemical behavior (Didierjean et al., 2004).

Photophysical Properties of Coordination Polymers

  • Tert-butyl 6-hydroxyindoline-1-carboxylate and its derivatives have applications in the study of photophysical properties of coordination polymers. Raphael et al. (2012) synthesized lanthanide coordination polymers using aromatic carboxylate ligands derived from similar compounds, exploring their luminescent properties (Raphael et al., 2012).

properties

IUPAC Name

tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNCTPYZLPTVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697043
Record name tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxyindoline-1-carboxylate

CAS RN

957204-30-7
Record name tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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